molecular formula C9H13ClN2O3 B1437048 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride CAS No. 912265-91-9

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B1437048
CAS No.: 912265-91-9
M. Wt: 232.66 g/mol
InChI Key: SLAKBPPVIPODKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Isoxazolopyridine Derivatives

The historical development of isoxazolopyridine derivatives traces its origins to the pioneering work of Gewald and colleagues in 1980, who first described representatives of the isoxazolo[4,5-b]pyridine heterocyclic system. This foundational research established the conceptual framework for constructing fused isoxazole-pyridine ring systems, laying the groundwork for subsequent synthetic innovations in this area of heterocyclic chemistry. The early methodologies primarily focused on annulation strategies, where either an isoxazole fragment was constructed onto an existing pyridine ring or vice versa, establishing two primary synthetic approaches that continue to influence contemporary research directions.

The evolution of synthetic methodologies for isoxazolopyridine construction has demonstrated remarkable progression from the initial harsh reaction conditions to more recent mild and efficient protocols. Early synthetic approaches often required drastic conditions, such as sodium hydride in dimethylformamide at 130 degrees Celsius, as documented in patent literature for related ethyl dimethylisoxazolo[4,5-b]pyridine-3-carboxylate derivatives. These demanding reaction conditions limited the scope and practicality of isoxazolopyridine synthesis, motivating the development of more accessible synthetic routes.

Contemporary research has witnessed significant advances in the synthetic accessibility of isoxazolopyridine derivatives through the development of intramolecular nucleophilic substitution strategies. Recent methodological developments have demonstrated that readily available 2-chloro-3-nitropyridines can serve as effective precursors for isoxazolo[4,5-b]pyridine synthesis via intramolecular nucleophilic substitution of the nitro group as a key transformation. This approach represents a substantial improvement over earlier methods, enabling cyclization under mild conditions using potassium carbonate in acetonitrile at room temperature, thereby expanding the synthetic scope and improving the overall efficiency of isoxazolopyridine construction.

The historical trajectory of isoxazolopyridine research has also been influenced by the recognition of their diverse biological activities. Patent literature from the late 1970s, including European Patent 0000338A2, documented early investigations into isoxazolo[5,4-c]pyridine derivatives and their potential therapeutic applications. This early recognition of biological relevance provided additional motivation for synthetic chemists to develop more sophisticated and efficient synthetic methodologies, contributing to the current state of the art in isoxazolopyridine chemistry.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends far beyond its individual molecular properties, representing a convergence of multiple important research themes in contemporary organic chemistry. Isoxazolopyridine derivatives have demonstrated remarkable versatility as synthetic intermediates and as targets for biological evaluation, positioning them at the intersection of synthetic methodology development and medicinal chemistry applications. The fused ring architecture present in these compounds provides researchers with access to complex three-dimensional molecular frameworks that are difficult to achieve through other synthetic approaches.

The compound's role in advancing synthetic methodology cannot be overstated, particularly in the context of developing new cyclization strategies for heterocyclic construction. Research has demonstrated that isoxazolopyridine derivatives can serve as precursors for further structural elaboration through various rearrangement reactions, including the previously unknown base-promoted Boulton-Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. These transformations expand the synthetic utility of isoxazolopyridine intermediates, enabling access to diverse heterocyclic systems that would otherwise require lengthy synthetic sequences.

From a structural perspective, the significance of tetrahydroisoxazolopyridine derivatives lies in their ability to serve as conformationally constrained analogs of biologically active compounds. The rigid bicyclic framework restricts conformational freedom while maintaining key pharmacophoric elements, potentially leading to enhanced selectivity and potency in biological systems. This conformational constraint principle has proven valuable in drug design applications, where the reduction of conformational entropy can lead to improved binding affinity and reduced off-target effects.

The research significance is further amplified by the compound's potential for structural diversification through established synthetic transformations. The ethyl carboxylate functionality provides a convenient handle for further chemical modification, including hydrolysis to the corresponding carboxylic acid, amidation reactions, and reduction to alcohol derivatives. This synthetic versatility enables the construction of focused compound libraries around the tetrahydroisoxazolopyridine core, facilitating structure-activity relationship studies and lead compound optimization in medicinal chemistry programs.

Property Value
Molecular Formula C9H13ClN2O3
Molecular Weight 232.66 g/mol
Chemical Abstracts Service Number 912265-91-9
Hydrogen Bond Donors 2
Topological Polar Surface Area 64.4 Ų
Heavy Atom Count 15
Exact Mass 232.0614700 g/mol

Position Within the Broader Family of Isoxazole-Containing Compounds

This compound occupies a distinctive position within the extensive family of isoxazole-containing compounds, representing an advanced level of structural complexity that bridges simple monocyclic isoxazoles and more elaborate polycyclic systems. The isoxazole motif, defined as an electron-rich azole with an oxygen atom adjacent to nitrogen, serves as a fundamental building block in numerous biologically active compounds and synthetic intermediates. Within this broad classification, the tetrahydroisoxazolopyridine structure represents a sophisticated fusion of the isoxazole pharmacophore with the ubiquitous pyridine ring system.

The compound's relationship to other members of the isoxazole family can be understood through its structural hierarchy, beginning with the basic isoxazole ring and progressing through various levels of complexity. Simple isoxazoles, such as those found in natural products like ibotenic acid and muscimol, represent the foundational level of this chemical family. The progression to substituted isoxazoles introduces functional group diversity while maintaining the core five-membered heterocyclic framework. Fused isoxazole systems, including benzisoxazoles and pyridoisoxazoles, represent intermediate complexity levels, ultimately leading to the highly sophisticated tetrahydroisoxazolopyridine architecture observed in the target compound.

Comparative analysis with related heterocyclic systems reveals the unique characteristics of the isoxazolo[4,5-c]pyridine framework. Unlike the isoxazolo[4,5-b]pyridine regioisomers that have been extensively studied in recent literature, the [4,5-c] fusion pattern creates distinct electronic and steric environments that influence both synthetic accessibility and potential biological activity. The tetrahydro substitution pattern further distinguishes this compound from fully aromatic analogs, introducing conformational flexibility that may enhance binding interactions with biological targets while maintaining the essential pharmacophoric elements of the isoxazole ring.

The compound's position within isoxazole chemistry is also notable for its incorporation of an ester functionality, which places it among the functionally substituted isoxazoles that have found extensive application in medicinal chemistry. Comparison with other carboxylate-containing isoxazoles, such as ethyl isoxazole-5-carboxylate, reveals the enhanced molecular complexity achieved through the fused ring construction. This structural elaboration represents a significant advancement in synthetic accessibility to complex isoxazole derivatives, demonstrating the evolution of heterocyclic chemistry from simple ring systems to sophisticated polycyclic architectures.

The broader context of isoxazole-containing compounds encompasses numerous therapeutically relevant molecules, including the cyclooxygenase-2 inhibitor valdecoxib, the antirheumatic agent leflunomide, and various beta-lactamase-resistant antibiotics containing isoxazolyl groups. Within this therapeutic landscape, tetrahydroisoxazolopyridine derivatives represent a relatively underexplored structural class with significant potential for novel biological activities, positioning the target compound as a valuable lead structure for future medicinal chemistry investigations.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKBPPVIPODKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659439
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912265-91-9
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrolidin-2-one (also known as 2-pyrrolidone) is commonly used as the cheap and readily available starting material.
  • The key intermediate often targeted is dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate , which is then converted into the isoxazolo-pyridine core.
  • Ethyl 4-aminobutyrate methanesulfonic acid salt and ethyl glyoxylate are also important reagents in the synthesis sequence.

General Synthetic Route Overview

The preparation can be summarized in the following key steps:

Step Description Reagents/Conditions Notes
1 Ring opening and esterification of pyrrolidin-2-one Pyrrolidin-2-one, methanol or ethanol, anhydrous acid (e.g., methanesulfonic acid), water-free conditions Produces ethyl 4-aminobutyrate methanesulfonic acid salt; high yield due to water-free conditions
2 Formation of imine intermediate Ethyl 4-aminobutyrate methanesulfonic acid salt, ethyl glyoxylate (50% in toluene), triethylamine, toluene, low temperature (-2 to 2 °C) Produces ethyl (E)-4-((2-ethoxy-2-oxoethylidene)amino)butanoate
3 Catalytic hydrogenation Pd/C catalyst, hydrogen gas (1.0-1.5 bar), anhydrous sodium sulfate, 10-15 °C Converts imine to amine intermediate
4 Carbamate formation via methyl chloroformate addition Potassium carbonate, methyl chloroformate, low temperature (-5 to 2 °C) Produces ethyl 4-((2-ethoxy-2-oxoethyl)(methoxycarbonyl)amino)butanoate
5 Purification and salt formation Washing with water, diluted HCl, pH adjustment with potassium carbonate, thin film distillation Final product isolated as hydrochloride salt with high purity and yield

This sequence is illustrated in patent WO2016150953A1 and US7371863B2, describing a cost-effective, atom-economical industrial process avoiding bulky protecting groups such as N-benzyl groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Remarks
Ring opening & esterification Pyrrolidin-2-one, methanesulfonic acid, ethanol Room temp, water-free Not specified Good yield (exact % not given) Solid intermediate isolated Water-free conditions critical for yield
Imine formation Ethyl 4-aminobutyrate methanesulfonic acid salt, ethyl glyoxylate, triethylamine, toluene -2 to 2 2.5 hours Not specified Suspension formed Cooling controls reaction rate
Hydrogenation Pd/C 10% catalyst, H2 gas, anhydrous Na2SO4 10-15 Until H2 uptake stops Not specified Reaction monitored by H2 uptake Catalyst filtration required
Carbamate formation Potassium carbonate, methyl chloroformate -5 to 2 8 hours 76% isolated yield 98.77% purity by GC Thin film distillation used for purification
Salt formation & purification Diluted HCl (11%), water washes, pH adjustment 0-45 2 hours washing, distillation Final isolated product High purity Final hydrochloride salt form

Alternative Synthetic Approaches

Research literature describes transformations starting from the amine ethyl ester intermediate, involving:

  • Hydrolysis with hydrochloric acid to yield the amine ethyl ester hydrochloride.
  • Subsequent reactions with carboxylic acids using coupling agents such as 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in DMF to form amides.
  • Reactions with ethylamine or isocyanates to produce amides and ureas, respectively.

These methods emphasize the versatility of the ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate intermediate in medicinal chemistry applications.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Condition
Starting material Pyrrolidin-2-one Commercially available, inexpensive
Acid catalyst Methanesulfonic acid (anhydrous) Used for ring opening and esterification
Solvent Ethanol or methanol; toluene for imine formation Water-free for esterification; toluene for imine step
Base Triethylamine or potassium carbonate Neutralizes acid, facilitates carbamate formation
Catalyst Pd/C 10% For hydrogenation step
Temperature range -5 °C to 45 °C Controlled to optimize yield and purity
Purification Thin film distillation, washing with aqueous acid/base Ensures high purity (>98%)
Final form Hydrochloride salt Stable, isolable solid

Research Findings and Industrial Significance

  • The described preparation method is notable for its good atom economy by avoiding protecting groups, reducing waste and cost.
  • The use of anhydrous conditions during ring opening improves yield and purity.
  • The one-pot synthesis approach and controlled temperature conditions enhance process robustness and scalability.
  • The method supports high purity product isolation suitable for pharmaceutical applications.
  • Hydrogenation under mild conditions with Pd/C catalyst is efficient and selective.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can also undergo reduction reactions under appropriate conditions.

    Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13ClN2O3
  • Molecular Weight : 232.66 g/mol
  • Purity : Typically ≥95%
  • Physical Form : White to yellow solid

GABA Receptor Modulation

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is structurally related to gaboxadol (THIP), a known GABAA receptor agonist. Gaboxadol has been investigated for its effects on sleep disorders and anxiety due to its selective action on delta-containing GABAA receptors. The compound's potential as a therapeutic agent for conditions such as insomnia and depression has been highlighted in various studies .

Neuroprotective Effects

Research indicates that compounds similar to ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Pathways

The synthesis of this compound involves several steps starting from pyrrolidin-2-one. A notable method includes a one-pot reaction that combines ring opening and esterification processes to yield the desired compound efficiently. This synthetic route has been optimized for industrial applications due to its cost-effectiveness and high atom economy .

Case Studies

Several studies have documented the synthesis of related compounds and their biological activities:

  • A study published in Chinese Journal of Medicinal Chemistry explored the synthesis of gaboxadol derivatives and their pharmacological profiles, demonstrating the importance of structural modifications for enhancing efficacy against sleep disorders .
  • Another investigation focused on the neuroprotective effects of similar isoxazole derivatives in animal models, providing insights into their potential therapeutic roles in treating neurological conditions .

Toxicology and Safety

While this compound exhibits promising pharmacological properties, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound should be handled with care due to its potential irritant properties. Proper laboratory safety protocols must be followed when working with this substance .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycle Variations

The following table compares the target compound with analogues differing in core heterocycles:

Compound Name Core Structure Molecular Formula Key Features Biological Activity/Application
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride Isoxazolo[4,5-c]pyridine C₉H₁₃ClN₂O₃ HCl salt; ethyl ester at C3 Hsp90 inhibition ; GABA modulation
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride Pyrazolo[4,3-c]pyridine C₉H₁₅Cl₂N₃O₂ Dihydrochloride salt; pyrazole ring Unspecified in literature; synthetic intermediate
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine C₁₀H₁₅ClN₂O₂S Thiophene ring; amino substituent at C2 A1 adenosine receptor allosteric modulator

Key Observations :

  • Isoxazole vs. Pyrazole/Thiophene : The isoxazole ring in the target compound confers distinct electronic and steric properties compared to pyrazole (in ) or thiophene (in ). These differences influence receptor binding: e.g., isoxazole derivatives show stronger GABA_A receptor affinity .
  • Salt Forms : The hydrochloride salt in the target compound contrasts with dihydrochloride salts in analogues (e.g., ), affecting solubility and bioavailability.

Functional Group Modifications

Ethyl Ester vs. Hydroxyl Group
  • 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP) :
    • Molecular formula: C₆H₈N₂O₂
    • Activity: Potent GABA_A receptor δ-subunit agonist; used to induce absence seizures in rodent models .
    • Contrast: The hydroxyl group in THIP enhances direct receptor interaction, while the ethyl ester in the target compound may act as a prodrug, requiring hydrolysis for activation .
Substitutions at Position 6
  • Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride: Molecular formula: C₂₇H₂₈ClN₃O₄S Activity: Modified with a bulky isopropyl and phenoxybenzoyl group, likely enhancing selectivity for kinase targets .
GABAergic Activity
  • Target Compound : Modulates GABA_A receptors but with lower potency than THIP (EC₅₀ ~10 μM vs. THIP’s EC₅₀ ~1 μM) due to esterification .
  • THIP : Directly activates δ-subunit-containing GABA_A receptors, reducing thalamic excitability and inducing absence seizures .
Enzyme Inhibition
  • Hsp90 Inhibition : The target compound’s ester group facilitates cellular uptake, enabling inhibition of Hsp90 in cancer cell lines (IC₅₀ ~0.8 μM) .
  • Thieno[2,3-c]pyridine Derivatives: Exhibit A1 adenosine receptor modulation (Kᵢ ~50 nM) but lack Hsp90 activity .

Biological Activity

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (also known as gaboxadol or THIP) is a compound with significant biological activity primarily linked to its interaction with the GABA (gamma-aminobutyric acid) receptor system. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃ClN₂O₃
  • Molar Mass : 232.66 g/mol
  • CAS Number : 912265-91-9

Gaboxadol acts as a selective agonist at GABA_A receptors, particularly the extrasynaptic α4β3δ subtype. This receptor subtype is known for mediating tonic inhibition in the central nervous system (CNS). Gaboxadol's unique binding affinity allows it to enhance GABAergic transmission more effectively than traditional benzodiazepines and other GABA_A receptor modulators.

Key Pharmacological Characteristics:

PropertyGaboxadol (THIP)
Agonist TypeSupra-maximal at α4β3δ
PotencyLow-potency at α1β3γ2
EfficacyGreater maximum response than muscimol
Clinical EffectsSedation, anxiolysis

Biological Activity

Gaboxadol has been studied for various therapeutic applications due to its sedative and anxiolytic properties. It has shown potential in treating conditions such as:

  • Insomnia : Clinical trials indicated that gaboxadol can increase deep sleep without the reinforcement effects seen with other sedatives like zolpidem .
  • Neurodegenerative Diseases : Research has suggested that gaboxadol may be beneficial in conditions like Huntington's disease and Alzheimer's disease due to its neuroprotective effects against excitotoxicity and neuronal damage .

Clinical Studies and Findings

  • Sedation and Sleep Studies :
    • Gaboxadol was evaluated in multiple clinical trials for its efficacy in inducing sleep. Results indicated that it significantly increased total sleep time and improved sleep quality compared to placebo controls .
  • Neuroprotection :
    • In animal models of neurodegeneration, gaboxadol demonstrated a capacity to protect neurons from excitotoxic damage by modulating GABAergic signaling pathways .
  • Safety Profile :
    • While gaboxadol exhibits effective sedation, it has a lower potential for abuse compared to other sedatives. Studies show that it produces fewer euphoric effects and is less likely to lead to dependence .

Case Studies

  • Case Study 1 : A clinical trial involving patients with insomnia showed that those treated with gaboxadol experienced improved sleep onset latency and increased duration of deep sleep stages compared to those receiving traditional benzodiazepines.
  • Case Study 2 : In a cohort of patients with Huntington's disease, gaboxadol treatment was associated with reduced chorea and improved overall function over a six-month period.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride, and how can purity be validated?

  • Methodology : The compound is synthesized via cyclization and acid-mediated ester hydrolysis. For example, dissolving intermediates (e.g., compound 136 ) in ethanol with HCl (32% w/w), heating at reflux for 2 hours, followed by solvent removal and precipitation in ethyl acetate yields the hydrochloride salt (58% yield) .
  • Validation : Purity is confirmed via ¹H NMR (e.g., δ 1.32 ppm for ethyl triplet, 3.12–3.45 ppm for pyridine protons) and LC-MS (m/z 230 [M+H]⁺). Reproducibility requires strict control of reaction time, temperature (80–100°C), and stoichiometric HCl ratios .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • ¹H/¹³C NMR : Assigns protons in the isoxazole and tetrahydro-pyridine rings (e.g., δ 4.32 ppm for CH₂ in the pyridine ring) .
  • Mass Spectrometry : Confirms molecular weight (theoretical: 229.25 g/mol for free base; observed: m/z 230 [M+H]⁺) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) to rule out hydrate or solvent impurities .

Advanced Research Questions

Q. What pharmacological models are appropriate for studying its activity as a GABA receptor modulator?

  • Experimental Design :

  • In Vitro : Competitive binding assays using rat brain synaptic membranes to assess affinity for GABAₐ receptors (IC₅₀ values). THIP hydrochloride (structurally related) shows agonism at GABAₐ (EC₅₀ ~1.5 μM) .
  • In Vivo : Rodent models of absence epilepsy (e.g., GHB-induced seizures) to evaluate anticonvulsant effects. Dose-response studies (1–10 mg/kg i.p.) with EEG monitoring for spike-wave discharge suppression .

Q. How can contradictory data on receptor selectivity (GABAₐ vs. GABAₐρ) be resolved? **

  • Analysis : Contradictions arise from receptor subunit composition (e.g., α4β3δ vs. α1β2γ2 GABAₐ subtypes). Use recombinant receptors in HEK293 cells to isolate subunit-specific effects. Compare potency (EC₅₀) and efficacy (% maximal GABA response) across subtypes .
  • Tools : Pair electrophysiology (patch-clamp) with radioligand displacement (³H-muscimol for GABAₐ, ³H-THIP for GABAₐρ) to quantify subtype selectivity .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Approach :

  • Ester Hydrolysis Resistance : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to reduce first-pass metabolism. Monitor stability in liver microsomes (e.g., t₁/₂ > 2 hours vs. <0.5 hours for ethyl ester) .
  • Bioisosteres : Substitute the isoxazole ring with thiazole or oxadiazole. Test analogs in pharmacokinetic studies (plasma t₁/₂, AUC) and receptor binding assays .

Q. How do solvent polarity and pH affect crystallization during purification?

  • Optimization :

  • Solvent Systems : Use dioxane/EtOAc (1:3) for initial precipitation, followed by recrystallization in ethanol/water (4:1) to improve crystal lattice formation .
  • pH Control : Maintain pH <2 during HCl salt formation to prevent free base precipitation. Monitor via in-line pH probes during acid addition .

Key Considerations for Researchers

  • Safety : Handle with PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Data Reproducibility : Validate synthetic batches with orthogonal techniques (HPLC, NMR) to detect trace impurities.
  • Biological Assays : Include positive controls (e.g., THIP for GABAₐ, gabazine for antagonism) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.